

Structural Analysis of Synthesized 3-Methylsalicylic Acid: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analysis of synthesized **3-Methylsalicylic acid** with its isomer, 4-Methylsalicylic acid. Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the unambiguous confirmation of the synthesized product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-Methylsalicylic acid** and **4-Methylsalicylic acid**.

¹H NMR Data Comparison



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3- Methylsalicyli c acid	~11.0	S	-	1H	-СООН
~7.6	d	~7.8	1H	Ar-H	_
~7.3	t	~7.8	1H	Ar-H	
~6.8	d	~7.8	1H	Ar-H	
~2.3	S	-	3H	-СН₃	
4- Methylsalicyli c acid	~10.9	S	-	1H	-СООН
~7.7	d	~8.0	1H	Ar-H	
~6.8	d	~8.0	1H	Ar-H	-
~6.7	S	-	1H	Ar-H	-
~2.3	S	-	3H	-СН₃	-

¹³C NMR Data Comparison



Compound	Chemical Shift (δ) ppm	Assignment	
3-Methylsalicylic acid	~172	C=O	
~161	Ar-C-OH		
~138	Ar-C	_	
~132	Ar-C	_	
~124	Ar-C-CH₃	_	
~121	Ar-C	_	
~116	Ar-C-COOH	_	
~16	-CH₃	_	
4-Methylsalicylic acid	~173	C=O	
~162	Ar-C-OH		
~146	Ar-C-CH₃	_	
~131	Ar-C	_	
~123	Ar-C	_	
~118	Ar-C	=	
~110	Ar-C-COOH	=	
~21	-CH₃		

FT-IR Data Comparison



Compound	Wavenumber (cm ⁻¹)	Functional Group	
3-Methylsalicylic acid	3200-2500 (broad)	O-H stretch (carboxylic acid)	
~3200	O-H stretch (phenol)		
~1680	C=O stretch (carboxylic acid)		
~1610, ~1460	C=C stretch (aromatic)	-	
~1250	C-O stretch (phenol)		
4-Methylsalicylic acid	3200-2500 (broad)	O-H stretch (carboxylic acid)	
~3250	O-H stretch (phenol)		
~1670	C=O stretch (carboxylic acid)	-	
~1615, ~1450	C=C stretch (aromatic)	_	
~1240	C-O stretch (phenol)		

Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Interpretation
3-Methylsalicylic acid	152	134, 106, 78	Loss of H ₂ O, Loss of CO ₂ , Loss of C ₂ H ₂ O
4-Methylsalicylic acid	152	134, 106, 78	Loss of H ₂ O, Loss of CO ₂ , Loss of C ₂ H ₂ O

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the synthesized **3-Methylsalicylic** acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: An FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



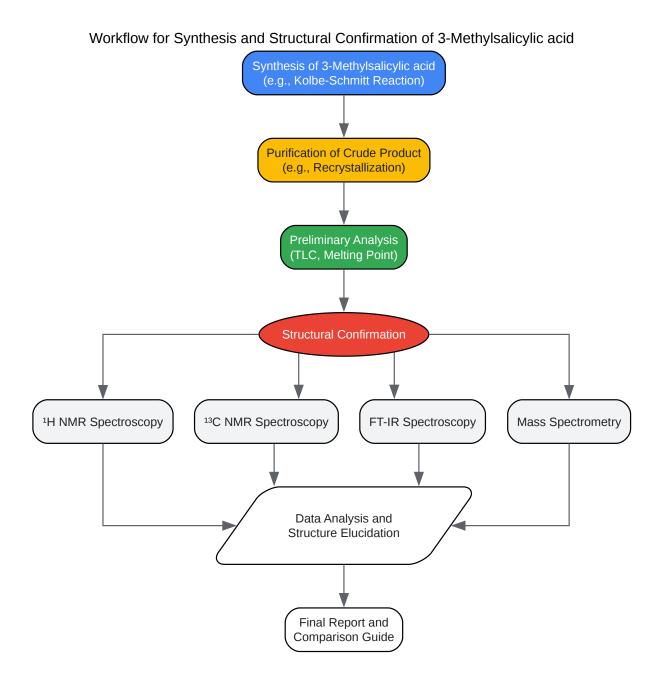
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Instrument: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- · GC Method:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of **3-Methylsalicylic** acid to its structural confirmation.





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Caption: Synthesis and structural analysis workflow.

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